Introduction: A Versatile Chiral Building Block in Modern Synthesis
Introduction: A Versatile Chiral Building Block in Modern Synthesis
An In-Depth Technical Guide to 1-(5-Bromo-2-methoxyphenyl)ethanol (CAS: 16602-17-8)
1-(5-Bromo-2-methoxyphenyl)ethanol is a substituted secondary alcohol of significant interest to the chemical research community. Its strategic placement of three distinct functional groups—a secondary alcohol, an aryl bromide, and a methoxy ether—on a chiral center makes it a highly valuable and versatile intermediate. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The molecule's utility stems from its capacity for sequential, regioselective modifications, allowing for the construction of complex molecular architectures from a single, well-defined starting point.
Core Physicochemical & Structural Properties
A foundational understanding of a compound begins with its fundamental properties. These data are essential for experimental design, reaction monitoring, and product characterization.
| Property | Value | Source |
| CAS Number | 16602-17-8 | [1] |
| Molecular Formula | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 231.09 g/mol | [1] |
| IUPAC Name | 1-(5-bromo-2-methoxyphenyl)ethanol | N/A |
| SMILES | CC(O)C1=CC(Br)=CC=C1OC | [1] |
| InChI Key | N/A (Not broadly indexed) | N/A |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanol: A Tale of Two Pathways
The synthesis of this secondary alcohol can be approached from two primary, mechanistically distinct routes: the reduction of a ketone precursor or the nucleophilic addition of an organometallic reagent to an aldehyde. The choice between these pathways often depends on the availability and cost of starting materials.
Preferred Route: Reduction of 5'-Bromo-2'-methoxyacetophenone
The most common and direct synthesis involves the reduction of the corresponding ketone, 5'-Bromo-2'-methoxyacetophenone (CAS: 16740-73-1). This precursor is a widely available intermediate used in pharmaceutical and organic synthesis research.[2][3] The causality behind this choice is clear: ketone reduction is a high-yielding, well-understood, and operationally simple transformation.
Mechanism & Rationale: The reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The borohydride anion (BH₄⁻) acts as a source of nucleophilic hydride (H⁻), which attacks the electrophilic carbonyl carbon of the ketone. This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the final secondary alcohol product. NaBH₄ is often chosen for its selectivity; it readily reduces aldehydes and ketones without affecting other functional groups like the aryl bromide or ether, making it ideal for this substrate.
Detailed Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5'-Bromo-2'-methoxyacetophenone (1.0 eq) in methanol (MeOH) at room temperature.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side reactions.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. The slow addition maintains control over the reaction temperature and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) to neutralize excess NaBH₄ and decompose the borate esters.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1-(5-Bromo-2-methoxyphenyl)ethanol.
Alternative Route: Grignard Reaction
An alternative synthesis employs the Grignard reaction, a cornerstone of carbon-carbon bond formation.[4] This pathway involves the reaction of 5-bromo-2-methoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr).
Mechanism & Rationale: The Grignard reagent features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic (carbanionic).[5][6] This nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde. Similar to the reduction pathway, this forms a tetrahedral alkoxide intermediate which, upon acidic workup, is protonated to furnish the secondary alcohol.[7] This method is particularly valuable when the corresponding aldehyde is more accessible than the ketone.
Spectroscopic Characterization: Verifying the Molecular Identity
Unambiguous characterization is paramount for confirming the successful synthesis and purity of the target molecule. The following table summarizes the expected spectroscopic signatures for 1-(5-Bromo-2-methoxyphenyl)ethanol based on established principles.[8]
| Technique | Feature | Expected Chemical Shift / Appearance | Rationale |
| ¹H NMR | -OH | ~1.5 - 4.0 ppm (broad singlet) | The hydroxyl proton is exchangeable and its shift is concentration and solvent dependent. |
| -CH(OH) | ~4.8 - 5.2 ppm (quartet) | This proton is coupled to the three protons of the adjacent methyl group. | |
| -OCH₃ | ~3.8 - 3.9 ppm (singlet) | Methoxy group protons are chemically equivalent and show no coupling. | |
| Ar-H | ~6.8 - 7.6 ppm (multiplets) | Protons on the aromatic ring will exhibit characteristic splitting patterns (doublets, doublet of doublets) based on their coupling to neighbors. | |
| -CH₃ | ~1.4 - 1.6 ppm (doublet) | The methyl protons are coupled to the single proton on the adjacent chiral center. | |
| ¹³C NMR | Ar-C | ~110 - 160 ppm | Six distinct signals are expected for the six aromatic carbons. |
| -C(OH) | ~65 - 75 ppm | The carbon bearing the hydroxyl group is deshielded. | |
| -OCH₃ | ~55 - 60 ppm | The methoxy carbon appears in a typical region for sp³ carbons attached to oxygen. | |
| -CH₃ | ~20 - 30 ppm | The methyl carbon is typically found in the upfield aliphatic region. | |
| IR Spec. | O-H Stretch | ~3200 - 3500 cm⁻¹ (strong, broad) | Characteristic of a hydrogen-bonded alcohol O-H group.[8] |
| C-O Stretch | ~1050 - 1150 cm⁻¹ (strong) | Represents the stretching vibration of the alcohol C-O bond.[8] | |
| Mass Spec. | Molecular Ion | m/z = 230/232 | Expect two peaks of nearly equal intensity due to the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br). |
| Fragmentation | Loss of CH₃ (M-15) | Alpha-cleavage resulting in the loss of the methyl group is a common fragmentation pathway for such alcohols.[8] |
Reactivity and Strategic Applications in Drug Discovery
The synthetic value of 1-(5-Bromo-2-methoxyphenyl)ethanol lies in the orthogonal reactivity of its functional groups. This allows for a programmed, step-wise elaboration of the molecule, making it a powerful scaffold in medicinal chemistry and complex molecule synthesis.[9]
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The Aryl Bromide Handle: The bromine atom is arguably the most versatile functional group on the molecule. It serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.[10] This enables the strategic formation of new carbon-carbon (e.g., Suzuki, Stille, Heck couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination, Ullmann condensation) bonds. This capability is fundamental to building the biaryl and aryl-amine structures prevalent in many modern pharmaceuticals.[10][11]
-
The Secondary Alcohol Center: The hydroxyl group can be readily transformed. It can be oxidized back to the parent ketone, which is useful if further modifications at the alpha-position are desired. It can also undergo esterification or etherification to introduce a variety of side chains, which can be used to modulate properties like solubility, lipophilicity, and target binding affinity.
-
The Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., using BBr₃) to reveal a phenol. This unmasks a new site for functionalization, such as O-arylation or O-alkylation, further expanding the synthetic possibilities.
These reactive sites make 1-(5-Bromo-2-methoxyphenyl)ethanol an ideal starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery programs, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other bioactive molecules.[2][3]
Safety, Handling, and Storage
As a senior scientist, ensuring a safe laboratory environment is non-negotiable. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely published, a robust safety protocol can be developed based on the known hazards of its functional groups and related chemicals.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.[13][15]
-
Handling: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.[12] Avoid direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended by suppliers (2-8°C).[1] Keep it away from strong oxidizing agents and sources of ignition.[12]
-
Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-(5-Bromo-2-methoxyphenyl)ethanol, CAS 16602-17-8, is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides a reliable and versatile platform for the synthesis of complex, high-value molecules. By understanding the causality behind its synthesis, the nuances of its characterization, and the breadth of its potential reactions, researchers and drug development professionals can effectively leverage this compound to accelerate innovation and discovery.
References
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Canadian Journal of Chemistry. Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available from: [Link]
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GE Momentive. Material Safety Data Sheet for Silicone Rubber Compound. Available from: [Link] (Note: Representative SDS illustrating general handling precautions).
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University of California, Irvine. Experiment 25 – The Grignard Reaction. Available from: [Link]
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Royal Society of Chemistry. Supporting information for Asymmetric Transfer Hydrogenation. Available from: [Link]
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PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. Available from: [Link]
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PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Available from: [Link]
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Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]
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PMC. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Available from: [Link]
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